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molecular formula C12H9NO3 B8448472 Isoquinolin-5-yloxoacetic acid methyl ester

Isoquinolin-5-yloxoacetic acid methyl ester

Cat. No. B8448472
M. Wt: 215.20 g/mol
InChI Key: YJMPSJRXHPMPFD-UHFFFAOYSA-N
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Patent
US07405305B2

Procedure details

Tert-BuLi (1.7 M pentane, 27.2 mL, 46.3 mmol) is added to dry THF (195 mL) at −78° C., after few minutes, a solution of 5-bromo-isoquinoline (6.42 g, 30.86 mmol) in THF (5 mL) is added via syringe dropwise. The resulting solution is allowed to stir at −78° C. for 45 minutes, then dimethyl oxalate (11 g, 93 mmol) is added in one portion. After 30 min at −78° C., the reaction is quenched using saturated ammonium chloride solution, diluted with 200 mL EtOAc, and then the TB is removed by rotovap. The residue is diluted with saturated ammonium chloride solution extracted with EtOAc (2×200 mL). The organic layers are combined and washed with 1×75 mL water and 1×75 mL brine, dried over anhydrous sodium sulfate, then concentrated. The material is then purified using flash column chromatography, 20% EtOAC/Hexanes, to yield 3.91 g, 59% of isoquinolin-5-yloxoacetic acid methyl ester. MS (ES, m/z): (M+30 1) 216.1
[Compound]
Name
Tert-BuLi
Quantity
27.2 mL
Type
reactant
Reaction Step One
Name
Quantity
195 mL
Type
solvent
Reaction Step One
Quantity
6.42 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2.[C:12](OC)(=[O:17])[C:13]([O:15][CH3:16])=[O:14]>C1COCC1>[CH3:16][O:15][C:13](=[O:14])[C:12]([C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2)=[O:17]

Inputs

Step One
Name
Tert-BuLi
Quantity
27.2 mL
Type
reactant
Smiles
Name
Quantity
195 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.42 g
Type
reactant
Smiles
BrC1=C2C=CN=CC2=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
11 g
Type
reactant
Smiles
C(C(=O)OC)(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir at −78° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 min at −78° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction is quenched
ADDITION
Type
ADDITION
Details
diluted with 200 mL EtOAc
CUSTOM
Type
CUSTOM
Details
the TB is removed by rotovap
ADDITION
Type
ADDITION
Details
The residue is diluted with saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×200 mL)
WASH
Type
WASH
Details
washed with 1×75 mL water and 1×75 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The material is then purified

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
COC(C(=O)C1=C2C=CN=CC2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.91 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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